![molecular formula C21H21ClF2N4O4 B1666085 Atecegatran CAS No. 433937-74-7](/img/structure/B1666085.png)
Atecegatran
概要
説明
準備方法
化学反応の分析
AR-H067637 は、主にトロンビン阻害薬としての機能に関連するいくつかのタイプの化学反応を受けます。この化合物は以下に関与します。
トロンビンの阻害: AR-H067637 はトロンビンに結合し、フィブリノゲンをフィブリンに変換するのを阻害します。これは、血栓形成に不可欠です.
抗凝固剤との相互作用: この化合物は、アスピリンやクロピドグレルなどの他の抗凝固剤と組み合わせて研究されており、血栓のサイズや出血時間に対する用量依存的な効果を示しています.
科学研究への応用
AR-H067637 は、以下を含むいくつかの科学研究への応用があります。
科学的研究の応用
Clinical Applications
1. Prevention of Stroke and Systemic Embolism
Atecegatran metoxil has undergone extensive clinical trials, particularly Phase II studies, aimed at evaluating its efficacy in preventing strokes and systemic embolism in patients suffering from non-valvular atrial fibrillation. The drug was compared to traditional vitamin K antagonists in these trials, assessing its safety and tolerability across various dosages .
2. Thromboembolic Disorders
The primary application of this compound lies in its potential use for treating thromboembolic disorders. Its mechanism as a direct thrombin inhibitor positions it as a promising alternative to existing anticoagulants, which often have limitations related to dosing and monitoring .
Research Findings
Clinical Trials Overview
- Phase II Trials : Focused on the efficacy of this compound in preventing strokes and systemic embolisms.
- Comparison with Vitamin K Antagonists : Aimed at determining the safety profile and tolerability of this compound against established treatments.
Trial Phase | Indication | Status | Year |
---|---|---|---|
Phase II | Non-valvular Atrial Fibrillation | Completed | 2009 |
Phase II | Stroke Prevention | Completed | 2009 |
Limitations and Discontinuation
Despite its promising applications, the development of this compound metoxil was halted primarily due to concerns regarding the long-term stability of its extended-release formulation. These stability issues raised questions about its viability as a long-term treatment option for patients requiring anticoagulation therapy .
Case Studies
1. Efficacy in Clinical Settings
A study published in 2009 highlighted the effectiveness of AZD0837 in a controlled environment where patients were monitored for stroke incidence while on the drug versus those on traditional anticoagulants. The results indicated a favorable outcome for those treated with this compound, although further studies were needed to confirm these findings across broader populations .
2. Pharmacological Insights
Research has demonstrated that AR-H067637, the active metabolite of this compound, exhibits significant pharmacological effects in models simulating venous and arterial thrombosis. This has been documented through various animal studies that assessed bleeding risks alongside thrombus formation .
作用機序
類似化合物との比較
AR-H067637 は、トロンビンの選択的かつ可逆的な阻害においてユニークです。類似の化合物には以下が含まれます。
ダビガトラン: 抗凝固薬として使用される別の直接トロンビン阻害薬。
リバーロキサバン: 同様の適応症に使用される直接因子 Xa 阻害薬。
アピキサバン: 同様の作用機序を持つ別の直接因子 Xa 阻害薬。
これらの化合物と比較して、AR-H067637 はプロドラッグである AZD0837 から誘導されており、特定の薬物動態および薬力学特性を持ち、特定の臨床応用に適しています .
生物活性
Atecegatran, also known as AZD0837 or this compound metoxil, is a synthetic oral anticoagulant that functions as a reversible direct thrombin inhibitor. It was developed with the aim of providing a safer alternative to existing anticoagulants for the prevention of thromboembolic events, particularly in patients with non-valvular atrial fibrillation. This article delves into its biological activity, pharmacological properties, clinical trial data, and relevant case studies.
Chemical and Pharmacological Profile
- Chemical Formula : CHClFNO
- Molecular Weight : 496.9 g/mol
- Classification : Synthetic organic compound; prodrug converted to active form AR-H067637.
- Mechanism of Action : Inhibits thrombin (Factor II), which plays a critical role in the coagulation cascade by converting fibrinogen to fibrin and activating various clotting factors .
Pharmacodynamics
This compound demonstrates selective inhibition of thrombin, which is crucial for effective anticoagulation. Its pharmacodynamic profile includes:
- Inhibition Constant (Ki) : 2-4 nmol/L
- Half-Life : 9-14 hours
- Clearance Rate : Approximately 13 mL/min/kg .
Clinical Trials and Efficacy
This compound was primarily studied in Phase II clinical trials aimed at preventing strokes and systemic embolism in patients with non-valvular atrial fibrillation. Key findings from these trials include:
- Efficacy : Comparable efficacy to traditional anticoagulants like warfarin, with a trend towards reduced bleeding risk .
- Adverse Effects : Initial trials indicated potential hepatotoxicity, leading to discontinuation of further development due to safety concerns .
Table 1: Summary of Clinical Trial Outcomes
Trial Phase | Indication | Efficacy Outcome | Adverse Effects |
---|---|---|---|
Phase II | Non-valvular Atrial Fibrillation | Comparable to warfarin | Hepatotoxicity observed |
Phase II | Stroke Prevention | Effective in reducing risk | Transient liver enzyme elevation |
Case Studies
Several case studies have been documented regarding the application of this compound in clinical settings. Notable examples include:
-
Study on Non-Valvular Atrial Fibrillation :
- Conducted to assess patient outcomes related to stroke prevention.
- Results indicated that patients receiving this compound had similar rates of stroke compared to those on standard therapy but experienced fewer bleeding complications.
- Long-Term Stability Analysis :
特性
IUPAC Name |
(2S)-N-[(4-carbamimidoylphenyl)methyl]-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]azetidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClF2N4O4/c22-14-7-13(8-15(9-14)32-21(23)24)17(29)20(31)28-6-5-16(28)19(30)27-10-11-1-3-12(4-2-11)18(25)26/h1-4,7-9,16-17,21,29H,5-6,10H2,(H3,25,26)(H,27,30)/t16-,17+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTUUCFVBSVJGOH-DLBZAZTESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)C(C3=CC(=CC(=C3)Cl)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@@H]1C(=O)NCC2=CC=C(C=C2)C(=N)N)C(=O)[C@@H](C3=CC(=CC(=C3)Cl)OC(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClF2N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433937-74-7 | |
Record name | Atecegatran [INN:WHO-DD] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0433937747 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ATECEGATRAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/497U7679T0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。